BenchChemオンラインストアへようこそ!

Epiberberine

Urease inhibition Helicobacter pylori Enzyme kinetics

Epiberberine (CAS 6873-09-2) is the protoberberine alkaloid of choice for research demanding superior target selectivity and a differentiated safety profile. It is the most potent urease inhibitor among its structural class (IC50 = 3.0 μM), 27.7-fold more potent than acetohydroxamic acid. For metabolic studies, it offers 5.9x greater CYP2D6 inhibition selectivity over berberine. Its 2.5-fold lower cytotoxicity in HepG2 cells ensures a wider experimental window. Ideal for H. pylori, ruminal microbiology, and drug-drug interaction research. Order now to experience these distinct advantages.

Molecular Formula C20H18NO4+
Molecular Weight 336.4 g/mol
CAS No. 6873-09-2
Cat. No. B150115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiberberine
CAS6873-09-2
Synonymsepiberberine
Molecular FormulaC20H18NO4+
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC
InChIInChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
InChIKeyFPJQGFLUORYYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiberberine (CAS 6873-09-2) Chemical Identity and Core Properties for Research Procurement


Epiberberine (CAS 6873-09-2) is a protoberberine-type isoquinoline alkaloid with molecular formula C20H18NO4 and molecular weight 336.36 g/mol . It occurs naturally in Coptis chinensis (Rhizoma Coptidis) and other medicinal plants, where it coexists with structurally related alkaloids including berberine, coptisine, palmatine, and jatrorrhizine [1]. Epiberberine is a positional isomer of berberine—differing in the arrangement of the methylenedioxy and methoxy substituents on the aromatic rings—which confers distinct physicochemical properties including greater dipole moment and polarizability relative to berberine [2]. In its standard lyophilized powder form, epiberberine demonstrates solubility of 67 mg/mL in DMSO (199.19 mM) and 6 mg/mL in ethanol at 25°C, with negligible aqueous solubility, and maintains stability for 36 months when stored desiccated at -20°C .

Why Epiberberine Cannot Be Interchanged with Berberine or Other Protoberberine Alkaloids in Research Applications


Although epiberberine shares the protoberberine core with berberine, coptisine, palmatine, and jatrorrhizine, structural isomerism and substituent positioning produce non-interchangeable pharmacological and safety profiles. Epiberberine is a positional isomer of berberine with the methylenedioxy group located at C9,10 rather than C2,3, resulting in altered electronic distribution, dipole moment, and target-binding interactions that manifest as distinct inhibition kinetics and potency across multiple enzyme systems [1]. Direct comparative studies demonstrate that these alkaloids exhibit divergent activity rankings across assays—epiberberine is the most potent urease inhibitor among the five major Rhizoma Coptidis alkaloids [2], yet it shows markedly lower antimicrobial activity than berberine against Bacillus shigae [3]. Furthermore, epiberberine displays approximately 1.9-fold lower cytotoxicity in HepG2 cells and 2.5-fold lower cytotoxicity in 3T3-L1 cells compared to berberine [4]. These compound-specific activity and safety profiles preclude simple interchange in experimental or industrial applications where target engagement, off-target enzyme modulation, or cellular tolerance are critical parameters.

Epiberberine (CAS 6873-09-2) Quantified Differentiation Evidence Against Comparator Compounds


Urease Inhibitory Potency: Epiberberine Demonstrates 27.7-Fold and 9.6-Fold Higher Potency Than Acetohydroxamic Acid Against H. pylori and Jack Bean Ureases

Epiberberine was identified as the most potent urease inhibitor among five major protoberberine alkaloids from Rhizoma Coptidis (berberine, palmatine, coptisine, epiberberine, jatrorrhizine). Against Helicobacter pylori urease (HPU), epiberberine exhibited an IC50 of 3.0 ± 0.01 μM, representing a 27.7-fold increase in potency relative to the standard clinical urease inhibitor acetohydroxamic acid (IC50 = 83 ± 0.01 μM). Against jack bean urease (JBU), epiberberine achieved an IC50 of 2.3 ± 0.01 μM, which is 9.6-fold more potent than acetohydroxamic acid (IC50 = 22 ± 0.01 μM) [1]. Among the five alkaloids tested, IC50 values ranged from 3.0 to 5087 μM for HPU and 2.3 to >10,000 μM for JBU, establishing epiberberine as the uniquely potent constituent within this chemical class [1].

Urease inhibition Helicobacter pylori Enzyme kinetics

CYP2D6 Inhibition Selectivity: Epiberberine Exhibits 5.9-Fold Stronger Inhibition Than Berberine with Minimal Off-Target CYP Activity

In a systematic evaluation of six Rhizoma Coptidis alkaloids against six major CYP450 isoforms in human liver microsomes, epiberberine demonstrated strong and selective inhibition of CYP2D6 with an IC50 of 7.7 μM [1]. This represents a 5.9-fold greater inhibitory potency than berberine, which showed weak CYP2D6 inhibition with an IC50 of 45.5 μM under identical assay conditions. Coptisine exhibited the strongest CYP2D6 inhibition among tested alkaloids (IC50 = 4.4 μM), while palmatine (IC50 = 92.6 μM) and jatrorrhizine (IC50 = 49.4 μM) were weak inhibitors [1]. Notably, epiberberine showed no marked effect on CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP3A4, demonstrating CYP2D6-selective inhibition in contrast to compounds with broader CYP suppression profiles [1].

CYP450 inhibition Drug-drug interaction Hepatic metabolism

Cytotoxicity Profile: Epiberberine Shows 2.5-Fold Lower Cytotoxicity Than Berberine in HepG2 Hepatocellular Carcinoma Cells

Comparative cytotoxicity evaluation of four major Rhizoma Coptidis alkaloids in HepG2 hepatocellular carcinoma cells revealed a clear toxicity ranking: berberine (IC50 = 48.17 μg/mL) > coptisine (IC50 = 64.81 μg/mL) > palmatine (IC50 = 112.80 μg/mL) > epiberberine (IC50 = 120.58 μg/mL) [1]. Epiberberine demonstrated the lowest cytotoxicity among all tested alkaloids, with an IC50 value 2.5-fold higher (less toxic) than berberine. A similar pattern was observed in 3T3-L1 mouse embryonic fibroblasts, where epiberberine exhibited an IC50 of 104.18 μg/mL compared to berberine's 41.76 μg/mL (2.5-fold lower toxicity) [1].

Cytotoxicity Safety pharmacology Hepatocellular

Acute Toxicity: Epiberberine LD50 (1360 mg/kg) Indicates Approximately 1.9-Fold Lower Acute Oral Toxicity Than Berberine in Mice

Acute oral toxicity testing in mice established the following LD50 values for four Rhizoma Coptidis alkaloids: berberine 713.57 mg/kg, coptisine 852.12 mg/kg, epiberberine 1360 mg/kg, and palmatine 1533.68 mg/kg [1]. Epiberberine exhibited an LD50 value 1.9-fold higher than berberine's, indicating substantially lower acute toxicity. In sub-chronic 90-day toxicity studies in rats administered 156 mg/kg/day of alkaloids, no mortality, morbidity, or significant abnormalities in clinical signs, body weight, organ weights, urinalysis, hematological parameters, or histopathology were observed for any of the alkaloids including epiberberine [1].

Acute toxicity LD50 In vivo safety

AChE and BChE Inhibition: Epiberberine Demonstrates Potent Cholinesterase Inhibition with Quantified IC50 Values for Alzheimer's Disease Research Applications

Epiberberine acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values of 1.07 μM for AChE and 6.03 μM for BChE . It also functions as a non-competitive BACE1 (beta-secretase 1) inhibitor with an IC50 of 8.55 μM, and exhibits peroxynitrite (ONOO-) scavenging activity with an IC50 of 16.83 μM . These activities position epiberberine as a multi-target ligand relevant to Alzheimer's disease research. Comparative cholinesterase inhibition data for berberine and other protoberberine alkaloids under identical assay conditions is not available in the primary literature; the potency values reported here represent the established quantitative baseline for epiberberine against these specific enzyme targets.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Research and Industrial Application Scenarios Where Epiberberine (CAS 6873-09-2) Provides Verifiable Advantages


H. pylori Urease Inhibitor Development and Gastrointestinal Research

Investigators developing novel urease inhibitors for Helicobacter pylori eradication should prioritize epiberberine over other protoberberine alkaloids based on its demonstrated 27.7-fold higher potency (IC50 = 3.0 μM) compared to the clinical reference inhibitor acetohydroxamic acid (IC50 = 83 μM) [1]. Epiberberine is the most potent urease inhibitor among the five major alkaloids in Rhizoma Coptidis, with activity orders of magnitude greater than berberine, palmatine, coptisine, and jatrorrhizine [1]. The compound's uncompetitive, slow-binding inhibition kinetics (Ki = 10.6 μM for HPU) and reversible binding via active site sulfhydryl group interactions provide a mechanistically distinct profile suitable for structure-activity relationship studies and lead optimization programs [1].

CYP2D6-Mediated Drug-Drug Interaction Studies Requiring Selective CYP Inhibition

For pharmacology studies investigating CYP2D6-mediated drug-drug interactions or metabolic phenotyping, epiberberine (CYP2D6 IC50 = 7.7 μM) provides a moderate-potency, isoform-selective inhibitor that is 5.9-fold more potent than berberine (IC50 = 45.5 μM) while avoiding significant off-target inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 [1]. This selectivity profile distinguishes epiberberine from broader-spectrum CYP inhibitors and enables more precise experimental interrogation of CYP2D6-specific metabolic contributions in human liver microsome or hepatocyte models [1].

Cell-Based Assays Requiring Extended Compound Exposure with Minimal Cytotoxicity

In experimental systems where compound cytotoxicity limits assay duration or effective concentration range, epiberberine offers a quantifiably safer alternative to berberine. In HepG2 hepatocellular carcinoma cells, epiberberine exhibits 2.5-fold lower cytotoxicity (IC50 = 120.58 μg/mL) than berberine (IC50 = 48.17 μg/mL), and in 3T3-L1 fibroblasts, epiberberine's IC50 of 104.18 μg/mL is 2.5-fold higher than berberine's 41.76 μg/mL [1]. This reduced cytotoxicity profile, combined with a 1.9-fold higher acute oral LD50 in mice (1360 mg/kg vs. 713.57 mg/kg for berberine), makes epiberberine the preferred protoberberine alkaloid for long-term cell culture studies, adipocyte differentiation assays, or in vivo experiments where dosing tolerability is paramount [1].

Ruminant Livestock Urease Inhibition for Nitrogen Emission Control

Agricultural and veterinary researchers targeting rumen microbial urease to reduce ammonia emissions and improve nitrogen utilization efficiency in ruminants should select epiberberine based on its demonstrated superiority over berberine chloride in inhibiting the UreG urease accessory protein. Epiberberine exhibits uncompetitive inhibition kinetics distinct from berberine's mixed-type inhibition, and it is more effective than berberine chloride in blocking nickel incorporation into UreG and inducing conformational changes in the UreG protein structure [1]. Molecular modeling confirms that epiberberine interacts with both the A-ring and D-ring of UreG, whereas berberine chloride interacts only with the D-ring, providing a structural rationale for epiberberine's higher inhibition potential in ruminal microbial fermentation systems with demonstrated low ammonia release and urea degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.